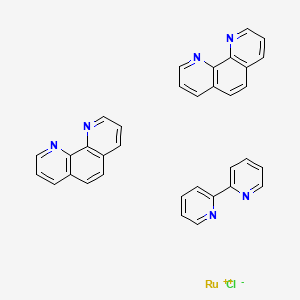
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride is a coordination compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a complex of ruthenium(2+) with 1,10-phenanthroline and 2-pyridin-2-ylpyridine as ligands, and chloride as the counterion. The combination of these ligands with ruthenium(2+) results in a compound with intriguing electrochemical and photophysical properties .
準備方法
The synthesis of 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride typically involves the reaction of ruthenium(2+) chloride with 1,10-phenanthroline and 2-pyridin-2-ylpyridine under specific conditions. One common method involves dissolving ruthenium(2+) chloride in a suitable solvent, such as acetonitrile, and then adding the ligands 1,10-phenanthroline and 2-pyridin-2-ylpyridine. The reaction mixture is then heated to facilitate the formation of the complex. The resulting product is purified through recrystallization or other suitable purification techniques .
化学反応の分析
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ruthenium(2+) center can lead to the formation of ruthenium(3+) complexes, while reduction can revert it back to ruthenium(2+) .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death. In medicine, it is being explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells. In industry, it is used in the development of advanced materials, such as luminescent sensors and electroluminescent displays .
作用機序
The mechanism of action of 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cellular components .
類似化合物との比較
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride is unique compared to other similar compounds due to its specific combination of ligands and metal center. Similar compounds include ruthenium(2+) complexes with other polypyridine ligands, such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine. These compounds share some similar properties, such as luminescence and catalytic activity, but differ in their specific reactivity and applications. The unique combination of 1,10-phenanthroline and 2-pyridin-2-ylpyridine in the compound provides distinct electrochemical and photophysical properties that make it particularly useful in certain applications .
特性
分子式 |
C34H24ClN6Ru+ |
|---|---|
分子量 |
653.1 g/mol |
IUPAC名 |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |
InChIキー |
HGKWXGDGCGMDCZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)
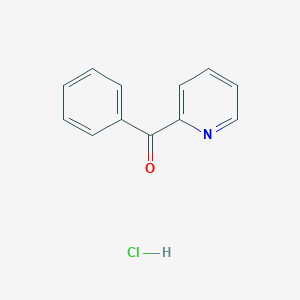
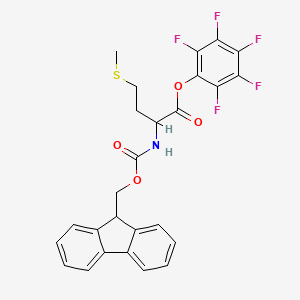
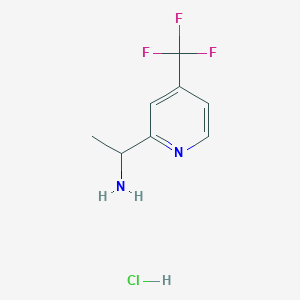
![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)

![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
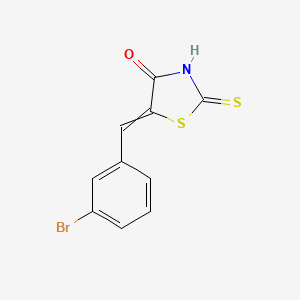
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)


